(4E)-N-(furan-2-ylmethyl)-2,2,5,9-tetramethyldeca-4,8-dien-1-amine

Description

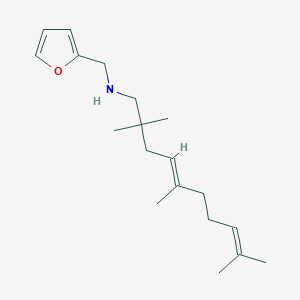

The compound “(4E)-N-(furan-2-ylmethyl)-2,2,5,9-tetramethyldeca-4,8-dien-1-amine” is a branched aliphatic amine featuring a conjugated diene system (4E,8-diene) and an N-(furan-2-ylmethyl) substituent.

Properties

IUPAC Name |

(4E)-N-(furan-2-ylmethyl)-2,2,5,9-tetramethyldeca-4,8-dien-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO/c1-16(2)8-6-9-17(3)11-12-19(4,5)15-20-14-18-10-7-13-21-18/h7-8,10-11,13,20H,6,9,12,14-15H2,1-5H3/b17-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZWDYRSEKOOGL-GZTJUZNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC(C)(C)CNCC1=CC=CO1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC(C)(C)CNCC1=CC=CO1)/C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4E)-N-(furan-2-ylmethyl)-2,2,5,9-tetramethyldeca-4,8-dien-1-amine is a nitrogen-containing organic molecule with potential biological activity. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its pharmacological profile based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a furan ring, which is known for its biological significance and reactivity in various chemical contexts. The unique arrangement of functional groups contributes to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to furan derivatives. A study indicated that certain furan-based compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.25 to 16 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Furan Derivative 1 | S. aureus | 2 |

| Furan Derivative 2 | E. coli | 16 |

| Furan Derivative 3 | Staphylococcus epidermidis | 4 |

Anticancer Activity

The potential anticancer effects of furan derivatives have also been investigated. For instance, a related compound demonstrated significant antiproliferative activity against HepG2 liver cancer cells with an IC50 value of 1.30 µM. This study highlighted the compound's ability to induce apoptosis and halt the cell cycle at the G2/M phase, suggesting a mechanism for its anticancer effects .

Case Studies

- Antibacterial Evaluation : A series of furan derivatives were synthesized and tested for their antibacterial efficacy. The results showed that some derivatives were more effective than traditional antibiotics like Ciprofloxacin, particularly against clinical isolates of S. epidermidis .

- Antitumor Activity : In a xenograft model study, a furan derivative was found to inhibit tumor growth effectively, achieving a tumor growth inhibition (TGI) rate of approximately 48% compared to control treatments .

Toxicological Profile

While exploring the biological activity of (4E)-N-(furan-2-ylmethyl)-2,2,5,9-tetramethyldeca-4,8-dien-1-amine, it is crucial to consider its safety profile. Preliminary assessments indicate potential toxicity at high concentrations; for instance, certain furan derivatives have been classified as harmful if swallowed and can cause skin irritation .

Comparison with Similar Compounds

Structural Analogues with N-(furan-2-ylmethyl) Substituents

Several structurally related compounds share the N-(furan-2-ylmethyl) moiety but differ in their amine backbones or functional groups:

Key Structural Differences :

- Substituent Effects : The tetrazole ring in 8a introduces nitrogen-rich heterocyclicity, which is absent in the target compound but critical for antimicrobial activity .

- Aromaticity vs. Saturation : The tetrahydrofuran derivative in lacks the aromatic furan ring, reducing its ability to participate in π-π stacking interactions.

Table 1: Reaction Conditions for N-(furan-2-ylmethyl) Derivatives

Crystallographic and Physicochemical Properties

X-ray diffraction data from and reveal structural trends:

- Crystal Packing: Tetrazole derivative 8a crystallizes in centrosymmetric P21/c, while thiourea analog 8b adopts non-centrosymmetric P21, indicating substituent-dependent symmetry .

- Bond Lengths : The C–N bond in tetrazole derivatives (8a) is shorter (1.33 Å) than in thioureas (8b, 1.42 Å), reflecting differences in resonance stabilization .

Table 2: Crystallographic Data for Selected Compounds

| Compound | Space Group | Bond Length (C–N, Å) | Crystal System | Reference |

|---|---|---|---|---|

| 8a (tetrazole) | P21/c | 1.33 | Monoclinic | |

| 8b (thiourea) | P21 | 1.42 | Monoclinic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.